Cas no 1508763-50-5 (4-amino-4-(oxan-3-yl)butanoic acid)
4-amino-4-(oxan-3-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-amino-4-(oxan-3-yl)butanoic acid
- 1508763-50-5
- EN300-1734467
-
- Inchi: 1S/C9H17NO3/c10-8(3-4-9(11)12)7-2-1-5-13-6-7/h7-8H,1-6,10H2,(H,11,12)
- InChI Key: RNEHUFPLYWJOJG-UHFFFAOYSA-N
- SMILES: O1CCCC(C1)C(CCC(=O)O)N
Computed Properties
- Exact Mass: 187.12084340g/mol
- Monoisotopic Mass: 187.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.5
- Topological Polar Surface Area: 72.6Ų
4-amino-4-(oxan-3-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1734467-0.05g |
4-amino-4-(oxan-3-yl)butanoic acid |
1508763-50-5 | 0.05g |
$924.0 | 2023-09-20 | ||
| Enamine | EN300-1734467-0.1g |
4-amino-4-(oxan-3-yl)butanoic acid |
1508763-50-5 | 0.1g |
$968.0 | 2023-09-20 | ||
| Enamine | EN300-1734467-0.25g |
4-amino-4-(oxan-3-yl)butanoic acid |
1508763-50-5 | 0.25g |
$1012.0 | 2023-09-20 | ||
| Enamine | EN300-1734467-0.5g |
4-amino-4-(oxan-3-yl)butanoic acid |
1508763-50-5 | 0.5g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1734467-1.0g |
4-amino-4-(oxan-3-yl)butanoic acid |
1508763-50-5 | 1g |
$1100.0 | 2023-06-04 | ||
| Enamine | EN300-1734467-2.5g |
4-amino-4-(oxan-3-yl)butanoic acid |
1508763-50-5 | 2.5g |
$2155.0 | 2023-09-20 | ||
| Enamine | EN300-1734467-5.0g |
4-amino-4-(oxan-3-yl)butanoic acid |
1508763-50-5 | 5g |
$3189.0 | 2023-06-04 | ||
| Enamine | EN300-1734467-10.0g |
4-amino-4-(oxan-3-yl)butanoic acid |
1508763-50-5 | 10g |
$4729.0 | 2023-06-04 | ||
| Enamine | EN300-1734467-1g |
4-amino-4-(oxan-3-yl)butanoic acid |
1508763-50-5 | 1g |
$1100.0 | 2023-09-20 | ||
| Enamine | EN300-1734467-5g |
4-amino-4-(oxan-3-yl)butanoic acid |
1508763-50-5 | 5g |
$3189.0 | 2023-09-20 |
4-amino-4-(oxan-3-yl)butanoic acid Related Literature
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 4-amino-4-(oxan-3-yl)butanoic acid
4-Amino-4-(Oxan-3-Yl)Butanoic Acid: A Comprehensive Overview
4-Amino-4-(oxan-3-yl)butanoic acid, also known by its CAS number 1508763-50-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines an amino group and a butanoic acid moiety with an oxane ring. The oxane ring, also known as a tetrahydrofuran ring, adds complexity to the molecule and potentially influences its chemical reactivity and biological activity.
The synthesis of 4-amino-4-(oxan-3-yl)butanoic acid has been explored through various methodologies. Recent studies have focused on optimizing the synthesis process to enhance yield and purity. For instance, researchers have employed catalytic asymmetric synthesis to construct the chiral centers present in the molecule. This approach not only improves the efficiency of the synthesis but also aligns with the growing demand for sustainable chemical processes in the industry.
In terms of applications, 4-amino-4-(oxan-3-yl)butanoic acid has shown potential in drug discovery and development. Its structure suggests that it could serve as a building block for more complex molecules with therapeutic potential. For example, derivatives of this compound have been investigated for their ability to modulate enzyme activity, particularly in pathways associated with neurodegenerative diseases. Recent findings indicate that certain analogs may exhibit neuroprotective effects, making them promising candidates for further preclinical studies.
The chemical properties of 4-amino-4-(oxan-3-yl)butanoic acid are also worth noting. The molecule's solubility in various solvents has been extensively studied, which is crucial for its application in pharmaceutical formulations. Additionally, its stability under different conditions has been evaluated, ensuring its suitability for long-term storage and use in diverse experimental settings.
From a structural standpoint, the presence of both an amino group and a carboxylic acid group makes 4-amino-4-(oxan-3-yl)butanoic acid a zwitterionic compound at physiological pH. This characteristic can influence its interaction with biological membranes and proteins, potentially enhancing its bioavailability when used as a drug candidate.
In conclusion, 4-amino-4-(oxan-3-yl)butanoic acid represents a valuable compound in contemporary chemical research. Its versatile structure and promising biological properties position it as a key player in the development of novel therapeutic agents. As research continues to uncover new insights into its potential applications, this compound is likely to remain a focal point in both academic and industrial settings.
1508763-50-5 (4-amino-4-(oxan-3-yl)butanoic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)